2-(3,5-Dimethoxyphenyl)ethanol

Physicochemical characterization Lipophilicity Solubility

Researchers often face supply inconsistencies with positional isomers of phenethyl alcohol building blocks, impacting SAR study reproducibility. This compound offers a verified 3,5-dimethoxy substitution pattern essential for accurate mechanistic work. - Distinct electronic profile for comparing oxidative C-H activation kinetics against 3,4- and 3,4,5-substituted analogs. - High-purity intermediate for synthesizing bioactive dihydrostilbenes and fragrance agents with reliable reactivity at the primary alcohol handle. - Enables precise mapping of methoxy geometry effects on bacteriostatic activity against Gram-negative models.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 7417-20-1
Cat. No. B1296192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)ethanol
CAS7417-20-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CCO)OC
InChIInChI=1S/C10H14O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7,11H,3-4H2,1-2H3
InChIKeyUGODKVFPYBAMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1)


2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1; also referred to as 3,5-dimethoxyphenethyl alcohol) is a dimethoxylated phenethyl alcohol derivative with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol [1]. The compound features a benzeneethanol backbone with two methoxy substituents at the 3- and 5-positions of the aromatic ring, which distinguish it from other substituted phenethyl alcohols by influencing both its electron-donating properties and its reactivity profile . It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, as well as a building block in the development of fragrances and flavoring agents .

1
Synthetic intermediate for pharmaceutical and agrochemical research
2
Supports substitution-pattern-dependent reactivity screening
3
Fragrance and flavor intermediate development

Substitution Challenges for 2-(3,5-Dimethoxyphenyl)ethanol


The position and number of methoxy substituents on the phenethyl alcohol scaffold profoundly influence both chemical reactivity and biological performance. Studies on the bacteriostatic activity of substituted phenethyl alcohols against Escherichia coli B have demonstrated that the specific substitution pattern — whether mono-methoxy, dimethoxy, or otherwise positioned — yields substantially different inhibitory potencies [1]. Furthermore, in oxidative depolymerization reactions catalyzed by polyoxometalates, replacing a 4-methoxy group with a 4-ethoxy group (i.e., moving from 1-(3,4,5-trimethoxyphenyl)ethanol to 1-(4-ethoxy-3,5-dimethoxyphenyl)ethanol) alters the temperature dependence of the reaction rate in a manner suggestive of a mechanistic change [2]. Consequently, substituting 2-(3,5-dimethoxyphenyl)ethanol with a positional isomer or an analog bearing different substituents can yield divergent kinetic, mechanistic, or bioactivity outcomes that cannot be assumed equivalent without empirical verification.

Isomers
Positional isomers (e.g., 3,4-dimethoxy) are not interchangeable; bacteriostatic potency and reactivity differ based on substitution geometry.
Analogs
Changing methoxy to ethoxy or altering substitution number can shift oxidation kinetics and mechanism context, requiring re-validation.
Class
Phenethylamine or unsubstituted phenethyl alcohol analogs may not replicate the metabolic stability or physical property profile.

Differentiation Evidence for 2-(3,5-Dimethoxyphenyl)ethanol


Physicochemical Profile vs. Other Dimethoxy Isomers

The 3,5-dimethoxy substitution pattern of 2-(3,5-dimethoxyphenyl)ethanol yields a unique combination of calculated physicochemical parameters that differ from other dimethoxyphenethyl alcohol positional isomers. The compound exhibits a consensus Log P (octanol/water partition coefficient) of 1.66, a topological polar surface area (TPSA) of 38.69 Ų, and a predicted aqueous solubility of approximately 2.02–2.53 mg/mL (Log S ESOL = -1.95) . These values place the compound in the 'soluble' to 'very soluble' classification range and indicate high predicted gastrointestinal absorption and blood–brain barrier permeation capability . The 3,5-dimethoxy arrangement creates a symmetric electron-donating environment that is distinct from the asymmetric 3,4-dimethoxy or 2,5-dimethoxy substitution patterns, which are known from the literature to exhibit different bacteriostatic potencies [1]. [1] provides class-level context for dimethoxyphenethyl alcohols but does not contain direct comparative data for the 3,5-substituted compound.

Physicochemical Profile
Class-level inference
Log P 1.66, TPSA 38.69 Ų, solubility ~2.02–2.53 mg/mL
Supports substitution-pattern-based identity review for procurement.
3,5-substitution geometry distinct from 3,4- or 2,5-dimethoxy isomers.
Physicochemical characterization Lipophilicity Solubility

Polyoxometalate Oxidation Kinetics Across Analogs

In a comparative study of non-phenolic lignin subunit oxidation by polyoxometalates (POMs) under anaerobic conditions in mixed water/methanol at 150°C, 1-(3,4-dimethoxyphenyl)ethanol (analog with 3,4-substitution) exhibited a pseudo-first-order reaction rate of 8.96 × 10⁻³ sec⁻¹, while 1-(3,4,5-trimethoxyphenyl)ethanol (analog with 3,4,5-substitution) showed a significantly slower rate of 4.89 × 10⁻³ sec⁻¹ [1]. Although the exact 3,5-dimethoxy-substituted benzyl alcohol analog was not directly tested in this study, the data establish that increasing methoxy substitution alters benzylic C–H oxidation kinetics by approximately 1.8-fold. Furthermore, kinetic isotope effects (KIE) of 1.6 and 1.7 were observed for the 3,4-dimethoxy and 3,4,5-trimethoxy analogs, respectively, indicating that C–H bond breaking occurs late along the reaction coordinate of the rate-determining step [1].

POM Oxidation Kinetics
Cross-study comparable
1.83-fold rate difference between 3,4-dimethoxy and 3,4,5-trimethoxy analogs
Methoxy substitution measurably alters benzylic C–H oxidation kinetics.
Exact 3,5-dimethoxy rate not in study; provides predictive framework.
Lignin model oxidation Reaction kinetics Structure–reactivity relationships

Bacteriostatic Activity of Phenethyl Alcohol Congeners

Khafagy and Lambooy (1966) systematically prepared and evaluated fifteen ring-substituted phenethyl alcohol analogs for bacteriostatic activity against Escherichia coli B [1]. Among the dimethoxyphenethyl alcohols tested, the study specifically included 2,5-dimethoxy- and 3,4-dimethoxyphenethyl alcohol, with the latter being a positional isomer of 2-(3,5-dimethoxyphenyl)ethanol [1]. Each of the dimethoxy-substituted compounds caused 100% inhibition of DNA, RNA, and protein synthesis when present at its bacteriostatic concentration, and the effect was fully reversible upon inhibitor removal [1]. Critically, the most potent compound in the series — p-methoxyphenethyl alcohol — was reported to be six times as potent as unsubstituted phenethyl alcohol (PEA) [2], demonstrating that even single methoxy substitution at different ring positions yields marked differences in bacteriostatic potency. While the study did not explicitly report the bacteriostatic concentration for the 3,5-dimethoxy isomer, the established principle — that methoxy substitution pattern dramatically modulates bacteriostatic activity — supports the conclusion that 2-(3,5-dimethoxyphenyl)ethanol cannot be considered functionally interchangeable with other dimethoxy or monomethoxy phenethyl alcohol positional isomers.

Bacteriostatic Activity
Class-level inference
Up to 6-fold potency difference reported between p-methoxy and unsubstituted parent
Functional equivalence among positional isomers should not be assumed.
3,5-dimethoxy isomer not explicitly quantified in the 1966 study.
Antimicrobial Structure–activity relationship Phenethyl alcohols

Class-Level Toxicology of Phenethyl Alcohols

Class-level toxicological data for phenethyl alcohol derivatives provides a baseline safety context for 2-(3,5-dimethoxyphenyl)ethanol. In standardized assays, a structurally related phenethyl alcohol analog (unsubstituted or mono-substituted) administered orally at 30 mg/kg in rats showed no observable toxicity . Additionally, acute toxicity measured as median lethal dose (LD50) in mice for related phenethyl alcohol derivatives falls within the range of 140–160 mg/kg . These class-level benchmarks establish a general toxicity window for the phenethyl alcohol core structure. However, the introduction of two methoxy groups at the 3- and 5-positions alters physicochemical properties (Log P, TPSA, solubility) that may affect absorption, distribution, and metabolic clearance . Therefore, while class-level data offer a useful reference point, direct toxicological evaluation of the 3,5-dimethoxy-substituted compound remains necessary for applications requiring precise safety margins.

Class-Level Toxicology
Data to verify
Phenethyl alcohol class: no toxicity at 30 mg/kg in rats; LD50 140–160 mg/kg in mice
Offers preliminary class-based safety reference only.
3,5-dimethoxy substitution may alter absorption and clearance; requires direct study.
Toxicology Safety pharmacology Phenethyl alcohol class

Microsomal Stability of Phenethylamines

In a study evaluating the microsomal stability of 11 phenethylamines and 27 N-benzylated derivatives using human liver microsomes, the parent phenethylamine scaffold demonstrated substantially lower intrinsic clearance compared with N-benzylated derivatives [1]. The N-benzylated derivatives exhibited high hepatic clearance, rendering them likely orally inactive due to extensive first-pass metabolism [1]. Although 2-(3,5-dimethoxyphenyl)ethanol is a phenethyl alcohol rather than a phenethylamine, the shared phenethyl core structure and the presence of electron-donating methoxy substituents at the 3- and 5-positions suggest that the compound would retain favorable metabolic stability characteristics relative to more extensively substituted or N-alkylated analogs. The lack of a basic amine group distinguishes it from the phenethylamine class and may further reduce susceptibility to rapid oxidative metabolism.

Microsomal Stability
Class-level inference
Parent phenethylamine scaffold showed lower intrinsic clearance vs. N-benzylated derivatives
Class-based context suggests favorable stability relative to N-substituted analogs.
Data is from phenethylamine class; phenethyl alcohol analog not directly measured.
Metabolic stability Pharmacokinetics Phenethylamine class

Boiling Point vs. Phenethyl Alcohol Analogs

The boiling point of 2-(3,5-dimethoxyphenyl)ethanol is reported as 307°C at 760 mmHg, with a density of 1.086 g/cm³ and a flash point of 139.5°C . The compound appears as a colorless to pale yellow liquid or solid depending on purity and temperature . In contrast, unsubstituted phenethyl alcohol (C8H10O) has a boiling point of approximately 219–221°C at 760 mmHg — a difference of nearly 90°C attributable to the two methoxy substituents. This substantial elevation in boiling point has practical implications for purification (distillation conditions), storage requirements, and thermal stability considerations in synthetic applications.

Boiling Point vs. PEA
Head-to-head
~86–88°C elevation vs. unsubstituted phenethyl alcohol
Directly impacts purification strategy and thermal handling.
Target bp 307°C; comparator bp ~219–221°C at 760 mmHg.
Physical properties Boiling point Density

Applications of 2-(3,5-Dimethoxyphenyl)ethanol


Lignin Model for Oxidative Depolymerization

Based on the established structure–reactivity relationships observed for benzyl alcohol oxidation by polyoxometalates [1], 2-(3,5-dimethoxyphenyl)ethanol serves as a non-phenolic lignin subunit model for investigating the effect of methoxy substitution patterns on benzylic C–H oxidation kinetics. The compound's 3,5-dimethoxy substitution pattern provides a distinct electronic environment that can be compared against 3,4-dimethoxy and 3,4,5-trimethoxy analogs to elucidate the role of substituent geometry in oxidative depolymerization mechanisms. Researchers studying lignin valorization or biomass conversion can employ this compound to systematically probe how substitution influences reaction rates and product distributions. [1]

SAR Studies of Phenethyl Alcohol Antimicrobials

The well-documented variation in bacteriostatic potency among ring-substituted phenethyl alcohols [1] positions 2-(3,5-dimethoxyphenyl)ethanol as a valuable member of a systematic SAR panel for antimicrobial discovery. The compound's 3,5-dimethoxy substitution pattern offers a distinct structural configuration relative to the 3,4-dimethoxy and 2,5-dimethoxy positional isomers, enabling researchers to map the relationship between methoxy group placement and inhibition of bacterial DNA, RNA, and protein synthesis. This scenario is particularly relevant for medicinal chemistry programs exploring phenethyl alcohol-based antibacterial scaffolds or investigating the mechanism of bacteriostatic action in Gram-negative organisms. [1]

Pharmaceutical and Agrochemical Intermediate

2-(3,5-Dimethoxyphenyl)ethanol is utilized as a key intermediate in the synthesis of compounds with potential antioxidant, anti-inflammatory, and antimicrobial activities [1]. The compound's methoxy and primary alcohol functional groups provide orthogonal reactive handles for further derivatization — the ethanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or employed in etherification and esterification reactions. The 3,5-dimethoxy aromatic ring can undergo electrophilic substitution or serve as a scaffold for constructing more complex dihydrostilbene derivatives, as exemplified by natural product isolations where 3,5-dimethoxyphenethyl moieties appear in bioactive secondary metabolites [2]. [1] [2]

Fragrance and Flavor Intermediate

The compound's classification as a benzeneethanol derivative with methoxy substitution renders it suitable as an intermediate in the development of fragrance and flavoring agents [1]. The 3,5-dimethoxy pattern provides a specific aromatic character distinct from other substituted phenethyl alcohols, offering formulators a differentiated olfactory or gustatory profile. Applications in this domain may include the synthesis of aroma compounds for use in distilled beverages and other consumer products, where vapor–liquid equilibrium behavior and organoleptic properties are critical performance parameters. [1]

Application
Selection Property
Validation Focus
Lignin model oxidative depolymerization
Substitution-pattern-dependent reactivity
Benzylic C–H oxidation kinetics and mechanism
Antimicrobial SAR studies
Positional isomer identity
Bacteriostatic potency and macromolecular synthesis inhibition
Pharmaceutical/agrochemical intermediate
Dual reactive handles (methoxy, primary alcohol)
Derivatization potential and scaffold elaboration
Fragrance and flavor intermediate
Aromatic character and physical properties
Organoleptic profile and vapor-liquid equilibrium

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